molecular formula C10H8N2O2 B186326 3,6-Dimethoxyphthalonitrile CAS No. 40904-87-8

3,6-Dimethoxyphthalonitrile

Cat. No.: B186326
CAS No.: 40904-87-8
M. Wt: 188.18 g/mol
InChI Key: RBECBXIJJTWGFS-UHFFFAOYSA-N
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Description

3,6-Dimethoxyphthalonitrile is an organic compound with the chemical formula C10H8N2O2. It is characterized by its white to light yellow crystalline solid form and a distinct aromatic odor. This compound is stable at room temperature and has a wide range of applications in organic synthesis, particularly in the production of fluorescent materials, optoelectronic functional materials, and dye intermediates .

Preparation Methods

The synthesis of 3,6-Dimethoxyphthalonitrile typically involves multiple steps starting from phenol and trichloromethane. The process includes chlorination, acylation, and base treatment reactions. Here is a general outline of the synthetic route:

In industrial production, the process is optimized for higher yields and purity, often involving precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

3,6-Dimethoxyphthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3,6-Dimethoxyphthalic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Polymer Science

Precursor for Phthalonitrile Resins:
3,6-Dimethoxyphthalonitrile is primarily utilized as a precursor in the synthesis of phthalonitrile resins. These resins are characterized by their high thermal stability , mechanical strength , and resistance to chemical degradation, making them suitable for high-performance applications in aerospace and electronics.

Polymerization Mechanism:
The polymerization process involves the reaction of this compound to form cross-linked networks. This process enhances the thermal and mechanical properties of the resulting materials. The curing reactions can be initiated using various agents, and the presence of methoxy groups in this compound influences the polymerization kinetics and final properties of the resin .

Biological and Medicinal Applications

Building Block for Bioactive Compounds:
Research is ongoing into the potential of this compound as a building block for biologically active compounds. Its derivatives may exhibit pharmacological activities that could be harnessed in drug development. For instance, studies have indicated that phthalonitrile derivatives can interact with biological systems, influencing pathways relevant to disease processes.

Potential Antioxidant Properties:
Some studies suggest that compounds derived from this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. This aspect is particularly relevant in developing therapeutic agents targeting diseases associated with oxidative damage.

Industrial Applications

Dyes and Pigments Production:
In industrial settings, this compound is used in producing dyes and pigments. The compound's structure allows it to participate in reactions that yield vibrant colors suitable for various applications in textiles and coatings.

Functional Materials:
Additionally, this compound is explored for its potential in creating functional materials that require specific thermal or mechanical properties. Its ability to form stable cross-linked structures makes it a candidate for applications requiring durability and resistance to environmental factors .

Comparative Analysis with Related Compounds

The distinct positioning of methoxy groups in this compound sets it apart from other phthalonitrile derivatives such as 3,4-Dimethoxyphthalonitrile and 4,5-Dimethoxyphthalonitrile. This structural variation influences their reactivity and suitability for different applications:

Compound NameKey FeaturesApplications
This compound High thermal stability, strong mechanical propertiesResins, dyes, bioactive compounds
3,4-Dimethoxyphthalonitrile Similar thermal properties but different reactivitySpecialty coatings
4,5-Dimethoxyphthalonitrile Different substitution pattern affects polymerizationAdvanced composites

Case Study 1: Phthalonitrile Resins

A study demonstrated the synthesis of oligomeric phthalonitrile resins containing imide units using this compound as a precursor. The resulting materials exhibited enhanced thermal stability and mechanical performance suitable for aerospace applications .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of derivatives derived from this compound highlighted significant radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests potential therapeutic applications in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxyphthalonitrile is primarily related to its chemical reactivity. It acts as a versatile intermediate in various organic reactions, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in the synthesis of phthalonitrile resins, it undergoes polymerization to form a densely cross-linked network that imparts high thermal and mechanical stability .

Comparison with Similar Compounds

3,6-Dimethoxyphthalonitrile can be compared with other phthalonitrile derivatives such as:

  • 3,4-Dimethoxyphthalonitrile
  • 3,5-Dimethoxyphthalonitrile
  • 4,5-Dimethoxyphthalonitrile

These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique positioning of the methoxy groups in this compound contributes to its distinct reactivity and applications. For instance, the 3,6-positions allow for specific interactions in polymerization reactions, making it particularly suitable for the synthesis of high-performance resins .

Biological Activity

3,6-Dimethoxyphthalonitrile (CAS No. 40904-87-8) is a synthetic compound that has garnered interest in the fields of chemistry and biology due to its potential applications in organic synthesis and its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : Phenol reacts with trichloromethane in the presence of a chlorinating agent to form a chlorinated intermediate.
  • Acylation : The chlorinated intermediate undergoes acylation to yield an acylated product.
  • Base Treatment : The acylated product is treated with a base (e.g., sodium hydroxide) to produce this compound.

This compound is stable at room temperature and can be utilized as a precursor in the synthesis of phthalonitrile resins, known for their high thermal stability and mechanical properties.

The biological activity of this compound is primarily attributed to its chemical reactivity. As a versatile intermediate in organic reactions, it facilitates the formation of complex molecular structures. The specific molecular targets and pathways depend on the reactions and applications being studied. For instance, it may undergo polymerization to form cross-linked networks in resin production, enhancing thermal and mechanical stability.

Biological Activity

Research indicates that derivatives of this compound may exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that phthalonitrile derivatives can inhibit bacterial growth, making them potential candidates for antimicrobial agents.
  • Anticancer Activity : Preliminary research has indicated that certain derivatives may possess cytotoxic effects against cancer cell lines. This activity is thought to be related to their ability to induce apoptosis in malignant cells .
  • Photodynamic Therapy Potential : Due to their ability to generate reactive oxygen species upon light activation, phthalonitriles are being explored for use in photodynamic therapy (PDT) for cancer treatment .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of various phthalonitrile derivatives on human cancer cell lines. Results showed that certain derivatives exhibited significant inhibition of cell proliferation compared to controls. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

CompoundStructure TypeBiological Activity
3,4-DimethoxyphthalonitrilePhthalonitrileModerate anticancer effects
3,5-DimethoxyphthalonitrilePhthalonitrileAntibacterial properties
This compound Phthalonitrile Promising anticancer and antimicrobial activities

The positioning of methoxy groups at the 3 and 6 positions enhances the reactivity and biological profile of this compound compared to others .

Properties

IUPAC Name

3,6-dimethoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECBXIJJTWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326846
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40904-87-8
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 17.1 g. of 2,3-dicyanohydroquinone, 143.5 g. of methyl iodide and 43.5 g. of potassium carbonate is stirred in dimethylformide for approximately 20 hours. The mixture is then treated with 1 liter of water and filtered. The precipitate is washed with water and methanol and dried to yield 3,6-dimethoxyphthalonitrile. The nitrile is then slurried in 150 ml. of sodium hydroxide and heated at 115° C. for approximately seven hours. The resulting solution is cooled, filtered and acidified with hydrochloric acid to precipitate 3,6-dimethoxyphthalic acid. The acid is refluxed in 150 ml. of acetic anhydride for 15 hours and then cooled to room temperature. The resulting crystals are filtered and washed with ether to yield 3,6-dimethoxyphthalic anhydride having a melting point of 265°-268° C.
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Synthesis routes and methods II

Procedure details

Dimethyl sulfate (15 mL, 0.16 mol) and anhydrous potassium carbonate (24 g, 0.17 mol) are added to a solution of 2,3-dicyanohydroquinone (3.0 g, 0.019 mol) in 100 mL 2-butanone. The reaction mixture is refluxed for 18 hr. under a stream of argon, cooled to room temperature and the resulting solid is collected by filtration. The residue is added to water (100 ml) to dissolve the potassium carbonate and the resulting insoluble material is collected by filtration and dried under vacuum to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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